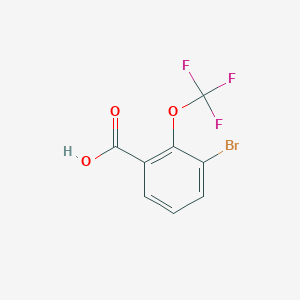

3-Bromo-2-(trifluoromethoxy)benzoic acid

Description

Overview of Ortho-Substituted Benzoic Acid Derivatives

Benzoic acid derivatives with substituents at the ortho-position (the carbon atom adjacent to the carboxylic acid group) often exhibit unique characteristics due to steric and electronic interactions between the neighboring groups. This "ortho effect" can influence the acidity of the carboxylic acid, the conformation of the molecule, and its reactivity in subsequent chemical transformations. The close proximity of the ortho-substituent to the carboxylic acid can lead to intramolecular hydrogen bonding or steric hindrance, which can stabilize or destabilize the molecule and its conjugate base, thereby modulating its chemical behavior.

Significance of Bromine and Trifluoromethoxy Functionalities in Aromatic Systems

The incorporation of halogen atoms, such as bromine, and trifluoromethoxy (-OCF3) groups into aromatic systems is a widely employed strategy in medicinal chemistry and materials science. The bromine atom, being a relatively large and polarizable halogen, can participate in halogen bonding, a non-covalent interaction that can influence molecular recognition and binding affinity to biological targets. Its presence can also enhance the metabolic stability of a drug molecule and facilitate its synthesis and diversification through various cross-coupling reactions.

The trifluoromethoxy group is a highly lipophilic and electron-withdrawing moiety that is metabolically stable. Its introduction into a molecule can significantly improve its pharmacokinetic profile by increasing its membrane permeability and resistance to metabolic degradation. The strong electron-withdrawing nature of the -OCF3 group can also modulate the electronic properties of the aromatic ring, influencing its reactivity and the acidity of other functional groups.

Rationale for Focused Research on 3-Bromo-2-(trifluoromethoxy)benzoic acid

The specific arrangement of a bromine atom at the 3-position and a trifluoromethoxy group at the 2-position of the benzoic acid scaffold in This compound presents a unique combination of the aforementioned properties. The ortho-trifluoromethoxy group is expected to exert a significant electronic and steric influence on the adjacent carboxylic acid functionality. The bromine atom at the meta-position relative to the carboxylic acid further modifies the electronic landscape of the aromatic ring and provides a reactive handle for synthetic diversification.

This particular substitution pattern makes this compound a valuable building block for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. Researchers are interested in this molecule as a starting material to introduce this specific halogenated and trifluoromethoxylated phenyl ring into larger, more complex structures, aiming to leverage the combined benefits of these functional groups to achieve desired biological activities or material properties.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 403646-45-7 klamar-cn.comcymitquimica.com |

| Molecular Formula | C8H4BrF3O3 |

| Molecular Weight | 285.0148 g/mol |

| Synonyms | Benzoic Acid, 3-Bromo-2-(Trifluoromethoxy)- |

This data is compiled from publicly available chemical databases and is intended for informational purposes.

Due to the specific and highly specialized nature of this compound, detailed, publicly available research findings regarding its synthesis, comprehensive spectroscopic analysis, and direct applications are limited. It is primarily recognized as a chemical intermediate, available from various commercial suppliers for use in synthetic chemistry research and development. The rationale for its use lies in the ability to incorporate the unique electronic and steric properties of the 3-bromo-2-(trifluoromethoxy)phenyl moiety into new molecular entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-5-3-1-2-4(7(13)14)6(5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHDITITKWDULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471847 | |

| Record name | 3-Bromo-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403646-45-7 | |

| Record name | 3-Bromo-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Trifluoromethoxy Benzoic Acid and Analogous Compounds

Established Synthetic Routes to 3-Bromo-2-(trifluoromethoxy)benzoic acid

While a single, universally established route for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically approached by combining known transformations for introducing the key functional groups onto an aromatic scaffold. The primary challenge lies in the regioselective introduction of the bromine and trifluoromethoxy groups in the desired 1,2,3-substitution pattern on the benzoic acid core. Plausible synthetic strategies would likely commence from a precursor already containing one or two of the required substituents, followed by the sequential introduction of the remaining functionalities.

A logical starting point for a multi-step synthesis would be a commercially available or readily synthesized substituted benzoic acid, such as 2-hydroxybenzoic acid (salicylic acid) or 2-aminobenzoic acid (anthranilic acid). These precursors offer reactive sites that can be transformed into the trifluoromethoxy group, followed by regioselective bromination. Another viable approach involves starting with a trifluoromethoxy-substituted benzene (B151609) derivative and subsequently introducing the carboxyl and bromo groups.

Strategies for Regioselective Introduction of Bromine on Benzoic Acid Scaffolds

The introduction of a bromine atom onto a benzoic acid scaffold is typically achieved through electrophilic aromatic substitution. The carboxyl group is a deactivating, meta-directing group, meaning that direct bromination of benzoic acid will yield primarily 3-bromobenzoic acid. chemicalbook.comrasayanjournal.co.in Therefore, to achieve the desired 3-bromo substitution pattern in this compound, the directing effects of the other substituent, in this case, the trifluoromethoxy group, must be considered.

The trifluoromethoxy group is also deactivating but is considered to be ortho, para-directing. In a disubstituted system like 2-(trifluoromethoxy)benzoic acid, the position of bromination will be influenced by the combined directing effects of both the carboxyl and trifluoromethoxy groups, as well as steric hindrance. The trifluoromethoxy group at position 2 would direct incoming electrophiles to positions 4 and 6, while the carboxyl group at position 1 would direct to position 5. The interplay of these directing effects can lead to a mixture of products, making regioselective synthesis challenging.

Advanced methods for regioselective bromination often employ transition-metal catalysis. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the directed bromination of aromatic compounds. These methods can overcome the inherent directing effects of the substituents by utilizing a directing group to guide the catalyst to a specific C-H bond.

Approaches for the Synthesis of Trifluoromethoxy-Substituted Aromatics

The trifluoromethoxy group is a valuable substituent in medicinal and materials chemistry due to its unique electronic properties and metabolic stability. However, its introduction into aromatic systems is not trivial. Several methods have been developed for the synthesis of trifluoromethoxy-substituted aromatics.

One common approach involves the conversion of a phenol (B47542) to a trifluoromethyl ether. This can be achieved by reacting a phenol with a trifluoromethylating agent. Another strategy is the transformation of an aromatic amine. For example, an aniline (B41778) derivative can be converted to a trifluoromethoxy-substituted arene through a multi-step sequence.

A mechanochemical one-pot procedure has been developed for the selective substitution of an aromatic amine group with a trifluoromethoxy substituent via a pyridinium (B92312) salt intermediate. chemicalbook.com This method has been shown to be effective for a variety of ring-substituted anilines. chemicalbook.com

Functional Group Interconversions Leading to the Benzoic Acid Moiety

The benzoic acid moiety can be introduced into an aromatic ring through various functional group interconversions. A common and reliable method is the oxidation of an alkylbenzene. For instance, a methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Alternatively, the hydrolysis of nitriles (benzontriles) or amides (benzamides) under acidic or basic conditions yields benzoic acids. The Grignard reaction provides another route, where an aryl halide, such as bromobenzene, is converted to a Grignard reagent, which is then carboxylated using carbon dioxide.

These functional group interconversions are fundamental in multi-step syntheses, allowing for the strategic introduction of the carboxyl group at a late stage of the synthetic sequence, which can be advantageous in avoiding unwanted side reactions with other functional groups present in the molecule.

Advanced Synthetic Techniques and Reaction Condition Optimization

Modern organic synthesis increasingly relies on advanced techniques to improve efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound can benefit significantly from the application of catalytic systems and carefully optimized multi-step pathways.

Catalytic Systems in Bromination and Trifluoromethoxylation Reactions

Catalysis plays a pivotal role in the selective functionalization of aromatic rings. In the context of bromination, various catalytic systems have been developed to enhance regioselectivity and reactivity.

| Catalyst System | Reaction | Substrate Scope | Key Advantages |

| Palladium(II) acetate/N-bromosuccinimide | C-H Bromination | Anilides, Benzoic acid derivatives | High regioselectivity, mild reaction conditions |

| Zeolites (e.g., NaY) | Electrophilic Bromination | Mono-substituted aromatics | High para-selectivity, reusable catalyst |

| Iodine Bromide | Electrophilic Bromination | Anisole, p-nitrophenol | Effective catalyst for reactive and less reactive substrates |

| Visible-light photoredox catalysis | Bromination | Electron-rich aromatic compounds | Uses HBr as bromine source, molecular oxygen as oxidant |

For trifluoromethoxylation, catalytic methods are also at the forefront of research. Visible-light photoredox catalysis has been employed for the trifluoromethoxylation of arenes and heteroarenes, offering a mild and efficient alternative to traditional methods.

Multi-Step Synthesis Pathways from Precursor Molecules

Given the complexity of this compound, a multi-step synthesis is the most practical approach. The design of an efficient pathway requires careful consideration of the order of reactions to manage directing group effects and functional group compatibility. A plausible retrosynthetic analysis would disconnect the molecule into more readily available precursors.

Retrosynthetic Approach 1: Starting from 2-Hydroxybenzoic Acid

A potential synthetic route could begin with 2-hydroxybenzoic acid. The hydroxyl group can be converted to the trifluoromethoxy group, followed by regioselective bromination at the 3-position.

Retrosynthetic Approach 2: Starting from a Brominated Precursor

Alternatively, the synthesis could commence with a brominated precursor, such as 2-bromoaniline (B46623) or 2-bromophenol. The amino or hydroxyl group would then be converted to the trifluoromethoxy group, followed by the introduction of the carboxyl group.

A multi-step synthesis of the related compound 3-bromo-4-(trifluoromethyl)benzoic acid has been reported, involving the following sequence:

Reduction of a nitro group to an amine.

Diazotization of the amine followed by a Sandmeyer-type reaction to introduce the bromo group.

Hydrolysis of a trifluoromethyl group precursor to the carboxylic acid.

Considerations for Yield Enhancement and Purity in this compound Synthesis

Optimizing the yield and ensuring the high purity of the final product are critical aspects of any synthetic process. For the synthesis of this compound, several factors at each stage of the proposed synthesis must be carefully controlled.

In the initial synthesis of the 2-(trifluoromethoxy)benzoic acid precursor, reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants play a crucial role. For the hydrolysis of the ester intermediate, for example, ensuring complete reaction is vital to avoid contamination of the final product with unreacted starting material.

During the subsequent bromination step, if a directed ortho-metalation approach is employed, the choice of the organolithium base, solvent, and temperature is paramount. The use of s-BuLi in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) at low temperatures (e.g., -78°C) is a common practice for directed lithiation of benzoic acids. organic-chemistry.org The subsequent quenching of the aryllithium intermediate with a suitable brominating agent, such as 1,2-dibromotetrachloroethane, must be efficient to maximize the yield of the desired 3-bromo product.

Purification of the final compound is essential to remove any regioisomers or unreacted starting materials. Recrystallization is a standard and effective technique for purifying crystalline solids like benzoic acid derivatives. youtube.comgoogle.com The choice of solvent for recrystallization is critical; a solvent in which the desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is ideal. For benzoic acid, water is often a suitable solvent for this purpose. youtube.comwikipedia.org Column chromatography can also be employed for the separation of isomers if recrystallization proves insufficient.

Table 1: Key Parameters for Yield Enhancement and Purity

| Parameter | Consideration | Potential Impact |

| Base Selection (DoM) | Strong, non-nucleophilic bases like s-BuLi or LDA are preferred. | Affects the efficiency of deprotonation and can influence regioselectivity. |

| Solvent Choice | Anhydrous, non-protic solvents like THF or diethyl ether are necessary for organolithium reactions. | Solvent polarity can influence the aggregation state of the organolithium reagent and reaction kinetics. |

| Temperature Control | Lithiation reactions are typically conducted at very low temperatures (-78°C to -90°C) to prevent side reactions and decomposition of the aryllithium intermediate. rsc.org | Higher temperatures can lead to reduced yields and the formation of byproducts. |

| Electrophile Choice | A reactive and clean brominating agent is required. | The nature of the electrophile can impact the efficiency of the quenching step. |

| Purification Method | Recrystallization or column chromatography. | Crucial for isolating the desired isomer and achieving high purity. |

Novel Synthetic Strategies for this compound Derivatives

The development of novel synthetic methodologies is crucial for accessing complex molecules and improving the efficiency of existing routes. For derivatives of this compound, exploring new reaction mechanisms and understanding the principles of chemo- and regioselectivity are key areas of research.

Exploration of New Reaction Mechanisms for Aromatic Substitution

Beyond classical electrophilic aromatic substitution and directed ortho-metalation, modern synthetic chemistry offers a range of new tools for the functionalization of aromatic rings. For instance, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and regioselective introduction of functional groups. mdpi.com This approach can offer alternative pathways to bromination that may proceed under milder conditions and with different regioselectivities compared to traditional methods.

Another area of exploration is the use of photoredox catalysis. This technique utilizes light to initiate single-electron transfer processes, enabling a wide array of transformations that are often difficult to achieve through conventional thermal methods. The application of photoredox catalysis to the bromination of trifluoromethoxy-substituted benzoic acids could provide a novel and efficient synthetic route.

Chemo- and Regioselectivity in the Synthesis of Related Isomers

The synthesis of specific isomers of bromo-(trifluoromethoxy)benzoic acid is a significant challenge due to the directing effects of the substituents. Understanding and controlling chemo- and regioselectivity are therefore of utmost importance.

The interplay between different directing groups on an aromatic ring can be complex. In the case of a molecule with both a trifluoromethoxy and a carboxylic acid group, the outcome of a substitution reaction will depend on the reaction conditions and the nature of the reagents. For example, in directed ortho-metalation, the choice of the base can sometimes alter the regioselectivity of deprotonation. organic-chemistry.org By carefully tuning the reaction parameters, it may be possible to selectively synthesize different isomers.

Furthermore, the development of novel protecting groups for the carboxylic acid functionality could provide a means to modulate its directing effect, thereby allowing for greater control over the regioselectivity of subsequent substitution reactions. The strategic use of protecting groups, in combination with advanced synthetic methods like C-H activation, could open up new avenues for the selective synthesis of a wide range of related isomers.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Electrophilic Aromatic Substitution | Simple reagents and conditions. | Often leads to mixtures of isomers, poor regioselectivity. |

| Directed Ortho-Metalation (DoM) | High regioselectivity. wikipedia.org | Requires stoichiometric amounts of strong bases and cryogenic temperatures. |

| Transition Metal-Catalyzed C-H Activation | High atom economy, potential for novel regioselectivity. mdpi.com | May require expensive catalysts and ligands, optimization can be challenging. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | May require specialized equipment, mechanistic understanding is still evolving. |

Spectroscopic and Structural Elucidation of 3 Bromo 2 Trifluoromethoxy Benzoic Acid

Advanced Spectroscopic Characterization Techniques

The elucidation of the precise chemical structure of 3-Bromo-2-(trifluoromethoxy)benzoic acid is accomplished through the synergistic application of several powerful analytical methods. Each technique offers a unique perspective on the molecular architecture, and together they provide a detailed and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is essential for a complete structural confirmation.

The ¹H NMR spectrum of this compound is expected to reveal the chemical environment of the protons on the aromatic ring and the carboxylic acid group. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the bromo, trifluoromethoxy, and carboxylic acid substituents. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The aromatic protons (H-4, H-5, and H-6) will exhibit a complex splitting pattern due to spin-spin coupling. The proton ortho to the bromine (H-4) and the proton para to the bromine (H-6) would be influenced by both the bromine and the trifluoromethoxy group, while the proton meta to the bromine (H-5) would have its own distinct chemical shift.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| COOH | >10 | Broad Singlet | - |

| Ar-H | 7.5 - 8.2 | Multiplet | - |

Note: The predicted values are estimations based on analogous structures and may vary from experimental values.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms and functional groups.

The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position (typically 165-185 ppm). The aromatic carbons will appear in the range of 110-140 ppm. The carbon attached to the bromine atom (C-3) will be influenced by the heavy atom effect, while the carbon bearing the trifluoromethoxy group (C-2) will show a characteristic shift. The trifluoromethoxy carbon itself will also have a distinct chemical shift.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| C-O | ~145 |

| C-Br | ~115 |

| C (Aromatic) | 120 - 140 |

| CF₃ | ~120 (quartet, due to C-F coupling) |

Note: The predicted values are estimations and may differ from experimental data.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is a key indicator of the electronic environment of the -OCF₃ group. For trifluoromethoxy groups attached to an aromatic ring, the chemical shift typically appears in the range of -56 to -60 ppm relative to a standard (CFCl₃).

Predicted ¹⁹F NMR Data:

| Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OCF₃ | -57 to -59 | Singlet |

Note: The predicted value is an estimation based on typical ranges for aryl trifluoromethoxy compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, the aromatic ring, and the carbon-halogen and carbon-fluorine bonds. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the trifluoromethoxy group and the carboxylic acid will also be present. The C-Br and C-F stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | 1680-1720 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Ether & Acid) | 1200-1300 | Strong |

| C-F (Trifluoromethoxy) | 1000-1200 | Strong |

| C-Br | 500-600 | Medium |

Note: These are predicted frequency ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (C₈H₄BrF₃O₃), the molecular weight is approximately 285.02 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.

The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and carbon monoxide (-CO) from the carboxyl group. The trifluoromethoxy group may also fragment, leading to characteristic losses.

Predicted Mass Spectrometry Data:

| m/z Value | Interpretation |

| 284/286 | Molecular ion peak [M]⁺ |

| 267/269 | Loss of OH radical [M-OH]⁺ |

| 239/241 | Loss of COOH radical [M-COOH]⁺ |

| 211/213 | Loss of CO from [M-COOH]⁺ |

Note: The m/z values are based on the bromine isotopes and represent a simplified prediction of the fragmentation pattern.

Solid-State Structural Analysis and Crystallography

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific studies detailing the solid-state structural analysis of this compound were identified. Consequently, experimental data regarding its crystal structure, molecular conformation, and intermolecular interactions are not available at this time.

X-ray Diffraction Studies for Molecular Conformation and Crystal Packing

As of the latest available information, X-ray diffraction studies have not been reported for this compound. Therefore, critical data derived from such analyses, including unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles, remain undetermined. The precise three-dimensional arrangement of the molecule in the solid state and the specifics of its crystal packing have not been elucidated.

Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

Without experimental crystal structure data, a definitive analysis of the hydrogen bonding networks and other intermolecular interactions, such as halogen bonds or π-π stacking, within the solid-state form of this compound cannot be provided. Typically, benzoic acid derivatives exhibit hydrogen-bonded dimers involving the carboxylic acid groups. However, the specific influence of the bromo and trifluoromethoxy substituents on the supramolecular assembly of this particular compound has not been experimentally verified.

Computational and Theoretical Investigations of 3 Bromo 2 Trifluoromethoxy Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. By approximating the complex many-electron problem to one involving electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 3-Bromo-2-(trifluoromethoxy)benzoic acid.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic landscape of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. vjst.vn

For this compound, DFT calculations would reveal the distribution and energy levels of these frontier orbitals. The trifluoromethoxy group is known to be a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is transmitted through the oxygen atom to the aromatic ring. nih.gov This group significantly alters the electronic properties of aromatic rings. mdpi.com The bromine atom also acts as an electron-withdrawing group via the inductive effect, while exhibiting some electron-donating character through resonance due to its lone pairs. researchgate.net The carboxylic acid group is also electron-withdrawing.

The combined electron-withdrawing nature of the substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoic acid. A lower HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. vjst.vn The precise value of the HOMO-LUMO gap for this compound would be determined through specific DFT calculations. For illustrative purposes, the following table presents typical HOMO-LUMO gap values for substituted benzoic acids calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -7.0 | -1.5 | 5.5 |

| 4-Bromobenzoic Acid | -7.2 | -1.8 | 5.4 |

| 4-(Trifluoromethyl)benzoic Acid | -7.5 | -2.2 | 5.3 |

This table provides illustrative data for analogous compounds to demonstrate the expected trends. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Properties (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, often performed alongside geometry optimization, can aid in the assignment of experimental infrared (IR) and Raman spectra. nih.gov For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Br stretching, and vibrations associated with the C-O-C linkage of the trifluoromethoxy group and the C-F bonds. The calculated frequencies are typically scaled to account for anharmonicity and the approximations inherent in the computational method. researchgate.net For instance, the C=O stretching frequency in benzoic acid derivatives is sensitive to the electronic effects of the substituents. nih.gov The strong electron-withdrawing nature of the bromine and trifluoromethoxy groups would likely shift the C=O stretching frequency to a higher wavenumber compared to unsubstituted benzoic acid.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. wisc.edu The accuracy of these predictions is highly dependent on the level of theory and basis set used. rsc.org For this compound, the chemical shifts of the aromatic protons and carbons would be significantly influenced by the electronic effects of the substituents. The electron-withdrawing trifluoromethoxy and bromo groups are expected to deshield the aromatic protons and carbons, leading to downfield shifts in the NMR spectrum.

The following table provides an example of how DFT-calculated NMR chemical shifts can be presented.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1 | - | 130.5 |

| C2 | - | 125.8 |

| C3 | - | 128.9 |

| C4 | 7.8 | 131.2 |

| C5 | 7.5 | 129.7 |

| C6 | 7.9 | 133.4 |

| COOH | 12.5 | 168.1 |

This table presents hypothetical predicted chemical shifts for this compound to illustrate the output of such calculations. Actual values would require specific computational studies.

Conformational Analysis and Energy Minima of this compound

The presence of an ortho-substituent relative to the carboxylic acid group in benzoic acid derivatives can lead to interesting conformational preferences. nih.gov In this compound, the trifluoromethoxy group is in the ortho position. Steric hindrance between the bulky trifluoromethoxy group and the carboxylic acid group can force the carboxylic acid group out of the plane of the benzene (B151609) ring. rsc.org

DFT calculations can be used to perform a conformational analysis by rotating the C-C bond connecting the carboxylic acid to the ring and the C-O bond of the trifluoromethoxy group. This allows for the identification of stable conformers (energy minima) and the transition states that connect them. The relative energies of these conformers provide insight into their population at a given temperature. For ortho-substituted benzoic acids, a non-planar conformation of the carboxylic acid group is often the most stable. researchgate.net The planarity of the system is a balance between the stabilizing effect of resonance and the destabilizing effect of steric repulsion.

Molecular Dynamics Simulations and Reactivity Prediction

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. researchgate.net This approach is particularly useful for understanding the behavior of molecules in solution and for predicting their reactivity.

Computational Studies on Reaction Pathways and Transition States

MD simulations, in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to explore the potential energy surface of a reaction and to identify the most likely reaction pathways. rsc.org For this compound, this could involve studying reactions such as the deprotonation of the carboxylic acid or electrophilic aromatic substitution.

By mapping the energy landscape, it is possible to locate transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational studies can provide detailed information about the geometry and electronic structure of these transient species.

Analysis of Steric and Electronic Effects of Bromine and Trifluoromethoxy Substituents

The bromine and trifluoromethoxy substituents play a crucial role in determining the reactivity of this compound.

Electronic Effects: The trifluoromethoxy group is a strong electron-withdrawing substituent, primarily through the inductive effect of the highly electronegative fluorine atoms. nih.gov The bromine atom is also inductively electron-withdrawing but can act as a weak resonance donor. researchgate.net These electronic effects influence the electron density distribution in the aromatic ring, which in turn affects its susceptibility to electrophilic and nucleophilic attack. The electron-withdrawing nature of these substituents deactivates the ring towards electrophilic aromatic substitution. tcichemicals.com

The following table summarizes the expected steric and electronic effects of the substituents.

| Substituent | Position | Electronic Effect | Steric Effect |

| -Br | 3 | Inductively withdrawing, weakly resonance donating | Moderate |

| -OCF3 | 2 | Strongly inductively withdrawing | High |

| -COOH | 1 | Inductively and resonance withdrawing | Moderate |

Theoretical Descriptors for Structure-Reactivity Relationships

Computational and theoretical investigations provide profound insights into the electronic structure and reactivity of this compound. By calculating various molecular descriptors, it is possible to predict the molecule's behavior in chemical reactions, understand its stability, and identify the most probable sites for electrophilic and nucleophilic attack. These theoretical descriptors are crucial for establishing structure-reactivity relationships.

The reactivity of this compound is primarily governed by the electronic properties of its substituents: the bromo group (-Br), the trifluoromethoxy group (-OCF₃), and the carboxylic acid group (-COOH), all attached to a benzene ring. The interplay of the inductive and resonance effects of these groups dictates the electron density distribution across the aromatic system and, consequently, its chemical behavior.

Bromo Group (-Br): Halogens like bromine also exhibit a dual nature. They are deactivating due to their electron-withdrawing inductive effect (-I) but are ortho-, para-directing because of their electron-donating resonance effect (+R) involving the lone pairs. rsc.org

Carboxylic Acid Group (-COOH): This group is strongly deactivating and meta-directing. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R). mdpi.com

The combination of these substituents on the benzoic acid framework leads to a complex electronic landscape. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential to quantify these effects and predict reactivity. Key theoretical descriptors include Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. emerginginvestigators.org

For this compound, the electron-withdrawing nature of the substituents is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted benzoic acid. The precise energy values and the spatial distribution of these orbitals would reveal the most likely sites for reaction. The HOMO is typically distributed over the π-system of the benzene ring, while the LUMO may be localized differently, influenced by the electron-deficient areas.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative electrostatic potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and prone to nucleophilic attack. nih.govniscpr.res.in

In this compound, the most negative potential is anticipated around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxylic acid group would exhibit a strong positive potential, indicating its high acidity. The aromatic ring itself is expected to be relatively electron-deficient due to the cumulative withdrawing effects of the substituents, making it less susceptible to electrophilic aromatic substitution compared to benzene.

Quantitative Descriptors

| Theoretical Descriptor | Predicted Value/Characteristic | Significance for Reactivity |

| HOMO Energy | Low (e.g., < -7 eV) | Indicates a low tendency to donate electrons; resistant to oxidation. |

| LUMO Energy | Low (e.g., < -1 eV) | Indicates a moderate ability to accept electrons; susceptible to nucleophilic attack at specific sites. |

| HOMO-LUMO Gap (ΔE) | Relatively Large | Suggests high kinetic stability and lower overall reactivity. emerginginvestigators.org |

| Dipole Moment | Moderate to High | Reflects the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C-Br: Positive on C | The carbon atom attached to bromine is an electrophilic site. |

| C-O(CF₃): Positive on C | The carbon atom attached to the -OCF₃ group is electron-deficient. | |

| C=O: Positive on C | The carbonyl carbon is a primary site for nucleophilic attack. | |

| O-H: Highly positive on H | The carboxylic proton is highly acidic and a prime site for deprotonation. | |

| MEP Minimum (Vmin) | Located on carbonyl oxygen | Indicates the most likely site for electrophilic attack or protonation. |

| MEP Maximum (Vmax) | Located on carboxylic hydrogen | Confirms the high acidity and role as a hydrogen bond donor. |

Note: The values in this table are illustrative and represent expected trends for a molecule with strong electron-withdrawing groups. Actual values would require specific DFT calculations.

Chemical Reactivity and Derivatization of 3 Bromo 2 Trifluoromethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups. However, the presence of the ortho-trifluoromethoxy group introduces significant steric hindrance, which can influence the choice of reagents and reaction conditions required for efficient transformation.

The conversion of 3-bromo-2-(trifluoromethoxy)benzoic acid to its corresponding esters is a fundamental transformation. Due to the steric hindrance around the carboxyl group, standard Fischer-Speier esterification conditions—heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid—may proceed slowly or require harsh conditions. masterorganicchemistry.comchemguide.co.uk

More effective methods for esterifying sterically hindered carboxylic acids are often employed. One such method is the Shiina esterification , which utilizes an aromatic carboxylic acid anhydride (B1165640), such as 4-trifluoromethylbenzoic anhydride (TFBA), in the presence of a Lewis acid or nucleophilic catalyst. This method proceeds under milder conditions and is known to be effective for substrates where direct acid-catalyzed esterification is challenging. wikipedia.org Another powerful technique is the Mitsunobu reaction , which involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylate. organic-chemistry.org

| Method | Reagents | General Conditions | Applicability Notes |

| Fischer-Speier | Alcohol (large excess), H₂SO₄ (cat.) | Heating | May require prolonged reaction times or high temperatures due to steric hindrance. |

| Shiina Esterification | Alcohol, 4-Trifluoromethylbenzoic Anhydride (TFBA), Lewis Acid (e.g., Sc(OTf)₃) or Nucleophilic Catalyst (e.g., DMAP) | Room temperature or mild heating | Highly effective for sterically hindered acids and provides high yields. wikipedia.org |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), DEAD or DIAD | Anhydrous, neutral conditions, often at 0 °C to room temperature | Excellent for sensitive substrates and hindered acids, proceeds with inversion of configuration at the alcohol's stereocenter. organic-chemistry.org |

This table is generated based on established methods for esterifying sterically hindered carboxylic acids and is presented as a guide for potential reactions with this compound.

The formation of amide bonds from this compound is crucial for its incorporation into pharmacologically relevant scaffolds. Direct condensation with amines typically requires high temperatures and is often inefficient. Therefore, the use of coupling reagents is standard practice, particularly given the steric hindrance of the substrate.

A wide array of modern peptide coupling reagents can be utilized. These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine under mild conditions. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and known to minimize racemization when chiral amines are used. peptide.comresearchgate.netsigmaaldrich.com

Another strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an acyl fluoride (B91410). Acyl chlorides can be prepared using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), but these harsh reagents may not be compatible with sensitive substrates. A milder alternative is the in situ formation of acyl fluorides using reagents like cyanuric fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), which have been shown to be particularly effective for coupling sterically hindered acids with electron-deficient or hindered amines. acsgcipr.orgsemanticscholar.org

| Coupling Reagent | Typical Base | Common Solvent | Key Features |

| HATU | DIPEA, Hunig's Base | DMF, NMP | Highly efficient, low racemization, suitable for hindered substrates. researchgate.net |

| PyBOP | DIPEA, N-Methylmorpholine | DMF, CH₂Cl₂ | Phosphonium-based reagent, effective for difficult couplings. |

| TFFH (for acyl fluoride) | DIPEA, Collidine | DMF, CH₂Cl₂ | Forms a highly reactive acyl fluoride intermediate, excellent for hindered systems. acsgcipr.orgsemanticscholar.org |

| DIC/HOBt | None required, or DIPEA | DMF, CH₂Cl₂ | Carbodiimide-based method, cost-effective, HOBt suppresses side reactions. peptide.com |

This table provides examples of common peptide coupling reagents suitable for the amidation of sterically hindered carboxylic acids like this compound.

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. beilstein-journals.orgrsc.org The reaction proceeds via a two-step process involving initial deprotonation followed by reduction of the resulting carboxylate. The product of this reaction would be (3-bromo-2-(trifluoromethoxy)phenyl)methanol. Another effective reagent for this reduction is diborane (B8814927) (B₂H₆) or its complex with tetrahydrofuran (B95107) (BH₃·THF), which selectively reduces carboxylic acids in the presence of other functional groups like esters. google.com

Decarboxylation, the removal of the -COOH group, is another potential transformation. While thermal decarboxylation of aromatic carboxylic acids often requires high temperatures and may be facilitated by ortho-substituents, modern methods offer milder alternatives. researchgate.net Palladium-catalyzed decarbonylative reduction using silanes as a hydride source can convert aromatic carboxylic acids directly to the corresponding arenes, in this case, 2-bromo-1-(trifluoromethoxy)benzene. acs.orgucsb.edu Furthermore, decarboxylative cross-coupling reactions have emerged as a powerful tool, where the carboxylic acid group is replaced by a new carbon-carbon or carbon-heteroatom bond, using transition metal catalysts. princeton.edursc.orgnih.gov

| Transformation | Reagents and Conditions | Product |

| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ workup | (3-bromo-2-(trifluoromethoxy)phenyl)methanol |

| Reduction to Alcohol | BH₃·THF, then H₃O⁺ workup | (3-bromo-2-(trifluoromethoxy)phenyl)methanol google.com |

| Decarbonylative Reduction | Pd(OAc)₂, dppb, Et₃SiH, Piv₂O, Toluene, 160 °C | 2-bromo-1-(trifluoromethoxy)benzene acs.orgucsb.edu |

| Decarboxylative Bromination | N-Bromosuccinimide, Ag(I) or Ir catalyst | 1,3-Dibromo-2-(trifluoromethoxy)benzene rsc.org |

This table summarizes potential reduction and decarboxylation pathways for this compound based on established methodologies for aromatic carboxylic acids.

Transformations of the Aromatic Ring and Substituents

The substituted aromatic core of this compound offers numerous opportunities for modification, primarily through reactions at the bromine position or by substitution on the aromatic ring itself.

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (a boronic acid or boronic ester) to form a new C-C bond. It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes are versatile intermediates. acs.orgacs.orgwikipedia.org The steric hindrance at the ortho position may require the use of bulky phosphine (B1218219) ligands to achieve high efficiency. acs.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. This method is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. acsgcipr.orgwikipedia.orglibretexts.orgnih.govorganic-chemistry.org

Heck Coupling : This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. organic-chemistry.org

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl or Aryl-Alkyl derivative wikipedia.org |

| Sonogashira | R-C≡CH | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Arylalkyne wikipedia.org |

| Buchwald-Hartwig | R¹R²NH | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos, BINAP), Strong base (e.g., NaOt-Bu) | Arylamine wikipedia.org |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) | Substituted alkene organic-chemistry.org |

This table outlines major cross-coupling reactions applicable to the bromine substituent of this compound.

Further functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the carboxylic acid (-COOH), the bromine atom (-Br), and the trifluoromethoxy group (-OCF₃).

Directing Effects of Substituents :

-COOH group : A meta-director and strongly deactivating.

-Br atom : An ortho, para-director but deactivating due to its inductive electron-withdrawing effect.

-OCF₃ group : This group is strongly deactivating due to the powerful inductive effect of the fluorine atoms. It is generally considered a meta-director.

Considering the positions of the current substituents, the available positions for substitution are C4, C5, and C6. The directing effects of the existing groups will determine the site of electrophilic attack. The -COOH group at C1 directs incoming electrophiles to C5. The -Br at C3 directs to C5. The -OCF₃ group at C2 directs to C4 and C6. Given that all three substituents are deactivating, forcing conditions are typically required for EAS reactions like nitration or Friedel-Crafts acylation.

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group. Based on the combined directing effects, the most likely position for substitution would be C5, as it is meta to both the -COOH and -OCF₃ groups and ortho to the -Br group. However, the strong deactivation of the ring makes this reaction challenging. uri.eduaskfilo.comgoogle.com

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings. The presence of the -COOH and -OCF₃ groups makes the aromatic ring of this compound a poor nucleophile, and thus highly unreactive towards Friedel-Crafts conditions. beilstein-journals.orgwikipedia.orgchemguide.co.ukconsensus.app

Due to the highly deactivated nature of the ring, electrophilic aromatic substitution is expected to be difficult and require harsh conditions. The predicted major product for a reaction like nitration would be 3-bromo-5-nitro-2-(trifluoromethoxy)benzoic acid .

| Reaction | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-5-nitro-2-(trifluoromethoxy)benzoic acid | C5 is meta to the strongly deactivating -COOH and -OCF₃ groups, and ortho to the -Br. This position is the least deactivated. askfilo.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No Reaction Expected | The aromatic ring is strongly deactivated by three electron-withdrawing groups, preventing the reaction. wikipedia.org |

This table predicts the outcomes of common electrophilic aromatic substitution reactions on this compound.

Reactivity of the Trifluoromethoxy Group under Various Conditions

The trifluoromethoxy (-OCF3) group is a key functional moiety in medicinal and materials chemistry, prized for its unique electronic properties and exceptional stability. When attached to an aromatic ring, as in this compound, this group is remarkably inert under a wide range of chemical conditions.

Research comparing various fluorine-containing substituents has demonstrated that the trifluoromethoxy group is one of the most stable. It exhibits superior stability compared to trifluoromethyl (-CF3), difluoromethoxy (-OCHF2), and other related groups when subjected to heating, as well as strongly acidic or basic environments. This high degree of stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which makes the group resistant to chemical and metabolic degradation.

The chemical inertness of the trifluoromethoxy group ensures that it remains intact during various synthetic transformations targeting other functional groups on the molecule, such as the carboxylic acid or the bromine atom. This allows for complex molecular architectures to be built upon the this compound scaffold without compromising the integrity of the -OCF3 moiety. This stability is a critical feature, making it a reliable substituent for tuning molecular properties like lipophilicity and metabolic half-life in drug design.

Table 1: Stability Profile of the Aromatic Trifluoromethoxy Group

| Condition | Reactivity/Stability | Comparison with Other Groups |

| Thermal Stress | High stability, resistant to decomposition upon heating. | More stable than -SCF3, -CF3, -OCHF2, and -OCH2F. |

| Acidic Media | Generally inert, stable even in strong acids. | Exhibits greater stability than many other fluorine-containing groups. |

| Basic Media | Highly resistant to hydrolysis and other base-mediated reactions. | Significantly more stable than analogous methoxy (B1213986) (-OCH3) or trifluoromethylthio (-SCF3) groups. |

| Reductive/Oxidative Conditions | The -OCF3 group is typically unaffected by common redox reagents used in organic synthesis. | Its stability allows for selective reactions at other sites on the aromatic ring. |

| Metabolic Conditions | Resistant to enzymatic breakdown, particularly oxidative metabolism. | More metabolically stable than a methoxy group, which is prone to O-dealkylation. nih.gov |

Role as a Versatile Synthetic Building Block

This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its utility stems from the presence of three distinct and strategically positioned reactive sites: a carboxylic acid group, a bromine atom, and a stable trifluoromethoxy group. This trifecta of functionalities allows for a wide array of sequential and selective chemical transformations.

The reactivity of this compound is analogous to other tri-substituted benzoic acids, such as 3-Bromo-2-fluorobenzoic acid, which is a well-documented intermediate in pharmaceutical synthesis. guidechem.comnbinno.com Each functional group on this compound offers a handle for specific types of reactions:

The carboxylic acid group can be converted into esters, amides, acyl chlorides, or alcohols, providing a gateway for constructing larger molecular frameworks.

The bromine atom is an ideal participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino substituents at this position.

The trifluoromethoxy group , due to its aforementioned stability, acts primarily as a property-modifying substituent, enhancing lipophilicity and metabolic stability in the final target molecule without participating in the primary synthetic transformations. mdpi.com

This orthogonal reactivity enables chemists to devise complex synthetic routes where each site can be addressed independently to build intricate molecular structures.

The specific arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of complex aromatic and heterocyclic compounds, particularly those of pharmaceutical interest. The molecule provides a scaffold upon which fused ring systems and highly decorated aromatic structures can be systematically assembled.

A prominent example illustrating the utility of a similar building block is the use of 3-Bromo-2-fluorobenzoic acid in the synthesis of Dabrafenib, a kinase inhibitor used in cancer therapy. nbinno.com In a similar fashion, this compound can be employed to generate novel bioactive molecules. For instance, the carboxylic acid can be converted to an amide, and the bromine atom can then be used in a palladium-catalyzed intramolecular C-N or C-C bond-forming reaction to construct bicyclic or tricyclic heterocyclic systems.

Table 2: Potential Synthetic Transformations for Heterocycle Synthesis

| Functional Group | Reaction Type | Potential Product Class |

| Carboxylic Acid & Bromine | Amidation followed by intramolecular Buchwald-Hartwig amination | Benzodiazepinones, Dihydrophenanthridinones |

| Carboxylic Acid & Bromine | Esterification/Amidation followed by intramolecular Suzuki/Heck coupling | Fused lactones/lactams, Fluorenones |

| Carboxylic Acid | Conversion to an ortho-functionalized amine/thiol | Synthesis of Benzoxazoles, Benzothiazoles |

Beyond heterocyclic synthesis, this compound is a suitable precursor for constructing novel polycyclic aromatic systems. The functional handles on the molecule are amenable to modern synthetic methods designed for the annulation of aromatic rings.

One powerful strategy involves palladium-catalyzed intramolecular direct arylation, where the carboxylic acid group itself can be used as a transient directing group or be removed via decarboxylation to facilitate a C-H activation and cyclization event. nih.gov For example, after coupling a suitable aryl partner to the carboxylic acid moiety (forming an ester or amide), the bromine atom can undergo an intramolecular cyclization to form a new fused ring. This approach allows for the creation of fluorenone, dibenzofuran, or carbazole (B46965) core structures, which are prevalent in materials science and medicinal chemistry.

Another established method is acid-promoted intramolecular cyclization. beilstein-journals.org By elaborating the carboxylic acid into a suitable side chain containing another aromatic ring, treatment with a strong acid like polyphosphoric acid (PPA) or triflic acid can induce an intramolecular Friedel-Crafts-type reaction, leading to the formation of a new six-membered ring and thus a polycyclic aromatic hydrocarbon (PAH) skeleton. researchgate.net The stability of the trifluoromethoxy group is particularly advantageous in these reactions, as it can withstand the harsh acidic conditions often required for such cyclizations. These strategies highlight the potential of this compound as a substrate for building complex, multi-ring aromatic systems.

Applications of 3 Bromo 2 Trifluoromethoxy Benzoic Acid in Medicinal Chemistry Research and Agrochemical Development Research Focus

Design and Synthesis of Bioactive Molecules

The design and synthesis of new chemical entities with desired therapeutic or agrochemical properties often rely on the use of well-defined starting materials that offer multiple points for chemical modification.

Utilization as a Key Scaffold in the Discovery of New Chemical Entities

Substituted benzoic acids are a common scaffold in medicinal chemistry, and 3-Bromo-2-(trifluoromethoxy)benzoic acid serves as a particularly useful starting point for generating molecular diversity. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or ketones, allowing for the construction of larger, more complex molecules. organic-chemistry.orgacs.org The presence of both a bromine atom and a trifluoromethoxy group on the aromatic ring offers distinct opportunities for further functionalization, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. chemimpex.com

Structure-Activity Relationship (SAR) Studies and Molecular Design

Understanding how the structural features of a molecule influence its biological activity is critical for rational drug design. iomcworld.com The distinct properties of the trifluoromethoxy group and the bromine atom in this compound allow for systematic investigation into their roles in molecular interactions.

Impact of the Trifluoromethoxy Group on Biological Potency and Selectivity

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its profound impact on a molecule's physicochemical and biological properties. nih.gov Its introduction can significantly improve key parameters that are critical for a compound's effectiveness.

Key Effects of the Trifluoromethoxy Group:

Lipophilicity Modulation : The -OCF₃ group can fine-tune the lipophilicity (logP value) of a molecule, which is crucial for optimizing membrane permeability and bioavailability. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. mdpi.com This can increase the half-life of a drug, allowing it to remain active in the body for longer.

Binding Affinity : The high electronegativity of the -OCF₃ group can alter the electron distribution of the aromatic ring, influencing how the molecule interacts with its biological target and potentially enhancing binding affinity and selectivity. wechemglobal.commdpi.com

Table 1: Comparison of Physicochemical Properties of Phenyl Substituents

This table illustrates how different substituents on a benzene (B151609) ring can alter key properties relevant to drug design. The trifluoromethoxy group offers a unique combination of properties compared to other common groups.

| Substituent (X) | Lipophilicity Contribution (π) | Electronic Effect (Hammett σp) | Metabolic Stability |

|---|---|---|---|

| -H | 0.00 | 0.00 | Low (prone to oxidation) |

| -CH₃ | 0.56 | -0.17 | Low (prone to oxidation) |

| -Cl | 0.71 | 0.23 | Moderate |

| -OCH₃ | -0.02 | -0.27 | Low (prone to O-dealkylation) |

| -OCF₃ | 1.04 | 0.35 | High |

Influence of Halogenation on Molecular Recognition and Target Binding Affinity

The presence of a halogen atom, such as the bromine in this compound, can significantly enhance a molecule's ability to bind to its target protein. benthamdirect.com This is largely due to the formation of halogen bonds.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and an electron-rich atom, such as oxygen or nitrogen, on the biological target. researchgate.netresearchgate.net These bonds can be surprisingly strong and contribute significantly to the stability of a ligand-protein complex, thereby improving binding affinity. acs.orgnih.gov Bromine is particularly effective at forming these interactions. researchgate.net Furthermore, the lipophilic nature of bromine can help facilitate the molecule's passage through cellular membranes to reach its target. researchgate.net

Table 2: Halogen Bond Donor Potential

This table compares the general ability of different halogens to act as halogen bond donors in drug-target interactions.

| Halogen | Polarizability (ų) | Typical Halogen Bond Strength |

|---|---|---|

| Fluorine (F) | 0.56 | Very Weak / Generally Not Formed nih.gov |

| Chlorine (Cl) | 2.18 | Moderate nih.gov |

| Bromine (Br) | 3.05 | Strong researchgate.net |

| Iodine (I) | 4.91 | Very Strong |

Modulation of Enzyme Activity and Interaction with Cellular Receptors through Structural Analogs

By using this compound as a template, researchers can synthesize a series of structural analogs to probe interactions with enzymes and receptors. For example, moving the positions of the bromo and trifluoromethoxy groups around the ring can help map the binding pocket of a target protein. Replacing bromine with other halogens like chlorine or iodine can systematically vary the strength of the halogen bond and the size of the substituent. benthamdirect.com

Benzoic acid derivatives themselves are known to act as enzyme inhibitors. mdpi.com By creating analogs of this compound and testing their biological activity, it is possible to develop highly potent and selective modulators of specific enzymes or receptors. This systematic approach is fundamental to the lead optimization phase of drug discovery, where an initial "hit" compound is refined to produce a clinical candidate. benthamdirect.com

Research in Agrochemical Innovation

A comprehensive search of scientific databases and patent libraries for studies involving this compound in agrochemical innovation yields no specific research focused on its direct application or the development of its derivatives for crop protection or enhancement. The following sections reflect the current lack of available information on this specific compound's role in agrochemical development.

Development of Potential Herbicidal and Fungicidal Agents

There is no publicly available research detailing the synthesis and evaluation of herbicidal or fungicidal agents derived from this compound. While benzoic acid derivatives, in general, have been investigated for such properties, the specific contribution of the 3-bromo and 2-trifluoromethoxy substitution pattern on herbicidal or fungicidal efficacy has not been documented in published studies. Consequently, no data tables on research findings can be provided.

Exploration of Insecticidal and Plant Growth Regulator Applications

Similarly, the exploration of this compound and its derivatives for insecticidal or plant growth regulator applications appears to be a nascent or non-existent field of public research. The scientific literature lacks any reports on the synthesis of compounds from this specific starting material for the purpose of controlling insect pests or modulating plant growth. As a result, there are no detailed research findings or corresponding data to present in this area.

Q & A

Q. Methodological Insight :

- Key Step : Bromination of 2-(trifluoromethoxy)benzoic acid derivatives using controlled reagent addition.

- Optimization : Replace CCl4 with greener solvents (e.g., acetonitrile) in flow reactors to reduce environmental impact.

How do electron-withdrawing groups (Br, CF3O) influence the reactivity of benzoic acid derivatives in cross-coupling reactions?

Advanced Research Question

The bromine atom acts as a directing group for electrophilic substitution, while the trifluoromethoxy group enhances electrophilicity at adjacent positions due to its strong electron-withdrawing nature. This combination facilitates Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. For instance, the bromine atom can be replaced with boronic acids to generate biaryl structures, useful in drug discovery .

Q. Methodological Insight :

- Resolution Strategy : Use variable-temperature NMR to identify rotameric equilibria.

- Cross-Validation : Compare with computational models (DFT) to assign ambiguous peaks .

What strategies are effective in enhancing the bioavailability of this compound-derived pharmacophores?

Advanced Research Question

The trifluoromethoxy group improves metabolic stability but may reduce solubility. Strategies include:

Prodrug Design : Esterification of the carboxylic acid to enhance membrane permeability.

Co-crystallization : Use co-formers (e.g., nicotinamide) to improve aqueous solubility.

Bioisosteric Replacement : Substitute Br with a bioisostere like CN to balance lipophilicity .

Q. Case Study :

- Derivative : Methyl ester of this compound (LCMS: m/z 521.7 [M+H]⁺) showed improved cellular uptake in WDR5-MYC inhibition studies .

How can reaction conditions be optimized to minimize dehalogenation during functionalization of this compound?

Advanced Research Question

Dehalogenation is a common side reaction under basic or high-temperature conditions. Optimization involves:

- Catalyst Selection : Use Pd catalysts (e.g., Pd(OAc)₂) with mild bases (K2CO3) for Suzuki couplings.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce Br⁻ elimination .

Q. Experimental Protocol :

Step 1 : Bromine retention verified via LC-MS at 30°C.

Step 2 : Post-reaction quenching with NH4Cl to prevent over-reduction.

What are the applications of this compound in materials science?

Basic Research Question

This compound serves as a precursor for liquid crystals and coordination polymers. The Br and CF3O groups enable:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.